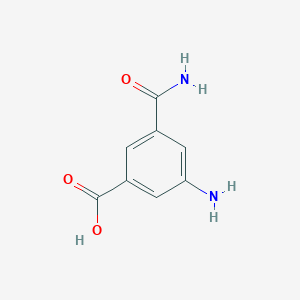

3-Amino-5-carbamoylbenzoic acid

Description

Contextual Significance within Aminobenzoic Acid Chemistry

Aminobenzoic acids are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group. nih.gov The relative positions of these groups (ortho, meta, or para) significantly influence the molecule's chemical properties, including acidity, basicity, and reactivity. nih.gov

Unlike its more commonly known isomer, para-aminobenzoic acid (PABA), where the functional groups are opposite each other, 3-Amino-5-carbamoylbenzoic acid possesses a meta-substitution pattern. This arrangement prevents the direct resonance delocalization of the amino group's lone pair of electrons into the carboxylic acid group, which is observed in PABA. nih.gov This distinction in electronic effects alters the reactivity of both the amino and carboxylic acid functionalities. Furthermore, the presence of the carbamoyl (B1232498) (-CONH₂) group at the 5-position further modifies the electronic landscape and steric environment of the ring, offering a unique reactivity profile for synthetic chemists to exploit. The study of such isomers is crucial for understanding structure-activity relationships in drug design and materials science. For instance, research into the cholinesterase inhibitory activity of aminobenzoic acid derivatives has shown that the substitution pattern is a key determinant of efficacy. nih.gov

Role as a Chemical Building Block and Scaffold in Advanced Synthesis

The true value of this compound in chemical research lies in its function as a versatile building block and scaffold. A chemical scaffold is a core structure upon which a variety of substituents can be attached to create a library of related compounds. The bifunctional nature of this compound, with its reactive amino and carboxylic acid groups, allows for sequential or orthogonal modifications.

In medicinal chemistry, this compound and its close relatives serve as starting materials for the synthesis of a wide range of bioactive molecules. researchgate.net For example, the general aminobenzoic acid scaffold is a component of drugs with diverse therapeutic applications. nih.gov The amino group can undergo reactions such as acylation and diazotization, while the carboxylic acid group can be converted into esters, amides, or other derivatives. This allows for the construction of larger, more complex molecules with tailored biological activities. Research has demonstrated that derivatives synthesized from 3,5-diaminobenzoic acid, a related compound, can be used to create complex phenothiazine (B1677639) structures with potential anticancer and antioxidant properties. researchgate.net The ability to use this compound as a monomer also extends to polymer synthesis, where it can be incorporated into polyamides and polyesters.

Historical Development of Related Carbamoylbenzoic Acid Research

The study of aminobenzoic acids is rooted in the broader history of benzoic acid chemistry. Benzoic acid itself was discovered in the 16th century, and its structure was determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgwikipedia.org The development of synthetic methods for benzoic acid derivatives paved the way for the preparation and study of aminobenzoic acids. Para-aminobenzoic acid (PABA), for instance, has been known since at least 1863 and gained prominence in the 20th century for its biological roles and use in sunscreens. nih.gov

The synthesis of carbamoyl-substituted benzoic acids, such as 4-carbamoylbenzoic acid (terephthalamic acid), typically involves the partial amidation of a corresponding dicarboxylic acid or the hydrolysis of a cyanobenzoic acid. nih.gov For example, 4-carbamoylbenzoic acid is described as a monoamide of terephthalic acid. nih.gov The synthesis of this compound itself generally involves the nitration of a benzoic acid derivative, followed by chemical reduction of the nitro group to an amine and subsequent functional group manipulations to introduce the carbamoyl group. More recent research has focused on developing regioselective methods for synthesizing various carbamoylcarboxylic acids from dianhydrides, highlighting the ongoing innovation in this area of chemistry. nih.gov This historical progression from simple aromatic acids to complex, multi-functionalized building blocks like this compound illustrates the increasing sophistication of synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-carbamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLMMVDCYIXUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287499 | |

| Record name | 3-Amino-5-(aminocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132640-26-7 | |

| Record name | 3-Amino-5-(aminocarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132640-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(aminocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-carbamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 5 Carbamoylbenzoic Acid

Established and Novel Synthetic Routes for 3-Amino-5-carbamoylbenzoic Acid

The synthesis of this compound can be achieved through several routes, each with distinct advantages and challenges. These methods include direct synthesis from readily available starting materials, multi-step conversions involving key precursors, and strategies designed to control the regioselectivity of the reactions.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound molecule in a limited number of steps from simple precursors. One conceptual approach involves the direct C-H amidation of benzoic acids. Research has shown the feasibility of Ir-catalyzed C-H amidation of benzoic acids using sulfonyl azides, which can introduce amino groups at the meta and para positions through a tandem decarboxylation process. ibs.re.krnih.gov While not a direct synthesis of the target molecule itself, this methodology highlights a potential pathway for the introduction of an amino group meta to a carboxylic acid, a key feature of this compound.

Another direct approach could involve the regioselective amidation of a dicarboxylic acid precursor. However, controlling the selectivity to form the mono-amide can be challenging.

Multi-Step Conversions from Precursors

A more common and established method for synthesizing this compound involves a multi-step reaction sequence starting from a substituted benzoic acid derivative. A typical pathway begins with the nitration of a suitable benzoic acid, followed by reduction of the nitro group to an amine.

A key precursor in several synthetic routes is 3,5-dinitrobenzoic acid. This compound can be converted to 3,5-dinitrobenzoyl chloride by reacting it with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemicalbook.comwikipedia.org The resulting acid chloride can then undergo a series of transformations, including selective reduction and amidation, to yield the final product. For instance, the reaction of 3,5-dinitrobenzoyl chloride with hydrazine (B178648) can form 3,5-dinitrobenzoylhydrazine, which can be a versatile intermediate for further functionalization. prepchem.com

The general strategy often involves:

Nitration: Introduction of nitro groups onto the benzene (B151609) ring.

Functional Group Conversion: For example, converting a carboxylic acid to an acid chloride to facilitate subsequent reactions.

Selective Reduction: Reducing one or more nitro groups to amino groups.

Amidation: Introducing the carbamoyl (B1232498) group.

| Precursor | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| 3,5-Dinitrobenzoic acid | Thionyl chloride (SOCl₂), Toluene, Reflux | 3,5-Dinitrobenzoyl chloride | High | chemicalbook.com |

| 3,5-Dinitrobenzoyl chloride | Hydrazine | 3,5-Dinitrobenzoylhydrazine | - | prepchem.com |

| 3-Nitrobenzaldehyde | NORIT GAC 12-40, Water, 300 °C, 90 bar | 3-Aminobenzoic acid | 59% | mdpi.com |

Regioselective Synthesis Strategies

Regioselectivity is crucial when dealing with multifunctional aromatic compounds. In the context of this compound, this involves selectively functionalizing one of two identical or similar functional groups.

Copper-catalyzed amination of bromobenzoic acids has also been shown to be a chemo- and regioselective process, allowing for the introduction of amino groups at specific positions without the need for protecting the carboxylic acid group. nih.gov This method could potentially be adapted for the synthesis of this compound from a suitably substituted bromo-carboxy-benzoyl precursor.

Stereoselective Synthesis Considerations (if applicable)

The molecule this compound itself is achiral and therefore does not require stereoselective synthesis. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral substituent on the amino or carbamoyl group, then stereoselective methods would become critical.

In the broader context of amino acid synthesis, several stereoselective methods exist. These include the use of chiral auxiliaries, such as pseudoephedrine, in the alkylation of glycine (B1666218) enolates to produce unnatural amino acids with high diastereoselectivity. open.ac.uk Another approach involves the stereoselective conjugate radical addition to chiral oxazolidinone acceptors. open.ac.uk Furthermore, N-carbamate-assisted synthesis has been reported for the stereoselective preparation of chiral vicinal amino sulfides. nih.gov While not directly applied to this compound, these methodologies provide a framework for potential future synthesis of its chiral analogues.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability.

Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of the amide bond in this compound, solvent-free methods offer a promising alternative to traditional approaches.

One such method involves the direct reaction of a carboxylic acid and an amine (or urea (B33335) as an ammonia (B1221849) source) in the absence of a solvent. researchgate.netsemanticscholar.org These reactions can be facilitated by mechanochemical approaches, such as using a jacketed screw reactor, which can lead to high yields in very short reaction times at room temperature. digitellinc.com Another solvent-free procedure utilizes methoxysilanes as coupling agents for the formation of amides from carboxylic acids and amines, without the need for the exclusion of air and moisture. rsc.org

A general and environmentally friendly method for amide synthesis from phenyl esters and aryl amines has been developed that is both transition metal- and solvent-free, using sodium hydride as a base. nih.gov These solvent-free techniques not only reduce waste but can also lead to higher reaction rates and simpler work-up procedures.

| Green Chemistry Approach | Reactants | Catalyst/Reagent | Conditions | Key Advantage | Reference |

| Solvent-free amidation | Carboxylic acid, Urea | Boric acid | Trituration, Direct heating | Avoids hazardous solvents, quick | researchgate.netsemanticscholar.org |

| Mechanochemical synthesis | Carboxylic acid, Amine | - | Jacketed screw reactor, Room temperature | Rapid, solvent-free | digitellinc.com |

| Solvent-free coupling | Carboxylic acid, Amine | Methoxysilanes | - | No exclusion of air/moisture | rsc.org |

| Transition metal- and solvent-free amidation | Phenyl ester, Aryl amine | Sodium hydride | - | High atom economy, environmentally benign | nih.gov |

| One-pot synthesis in subcritical water | 3-Nitrobenzaldehyde | Carbonaceous bio-based materials | 300 °C, 90 bar | Uses water as a green solvent | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the synthesis of its precursors and structurally related compounds provides a strong basis for developing such methods.

For instance, the hydrolysis of amides to carboxylic acids and the synthesis of benzoic acid derivatives have been successfully achieved under microwave irradiation. ajrconline.orgijprdjournal.com A general approach could involve the microwave-assisted hydrolysis of a dinitrile or the amidation of a diacid precursor, followed by reduction of a nitro group.

A plausible microwave-assisted protocol for a related transformation, the synthesis of benzoic acid from benzanilide (B160483), involves irradiating a mixture of benzanilide and sulfuric acid at 225 watts for 10 minutes. ajrconline.org Similarly, the coupling of various carboxylic acids with 2-aminophenol (B121084) to form benzoxazoles has been efficiently conducted under solvent and metal-free microwave conditions, showcasing the versatility of this technology for reactions involving benzoic acid derivatives. researchgate.net

The synthesis of N-arylamides, a related class of compounds, has been achieved with high efficiency using microwave irradiation in conjunction with heterogeneous acid catalysts. acs.org This suggests that the amidation of a suitable benzoic acid derivative to form the carbamoyl group could be significantly enhanced by microwave energy.

The following table outlines potential microwave-assisted steps that could be adapted for the synthesis of this compound, based on protocols for similar compounds.

| Reaction Type | Reactants | Catalyst/Solvent | Microwave Conditions | Potential Application in Synthesis |

| Amide Hydrolysis | Benzanilide | Sulfuric Acid | 225 W, 10 min | Conversion of a precursor with an amide group to a carboxylic acid. ajrconline.org |

| Esterification | Benzoic acid, n-Propanol | Sulfuric Acid | 6 min | Protection or modification of the carboxylic acid group. rasayanjournal.co.in |

| Amidation | Isopropenyl esters, Arylamines | H-Montmorillonite | 110 °C, 24 h | Formation of the carbamoyl group. acs.org |

| Benzoxazole Synthesis | Carboxylic acids, 2-Aminophenol | None (Solvent-free) | Not specified | Demonstrates feasibility of direct coupling reactions. researchgate.net |

These examples highlight the potential for developing a rapid, efficient, and potentially solvent-free microwave-assisted synthesis protocol for this compound. Further research would be needed to optimize the specific conditions for each step of the synthesis.

Atom Economy and Waste Minimization Studies

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.

The conventional synthesis of aromatic amines, for example, often involves the reduction of nitroarenes, which can have low atom economy. rsc.org The synthesis of this compound, which typically involves nitration followed by reduction, would be subject to these limitations.

Strategies to improve the atom economy and minimize waste in the synthesis of this compound could include:

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of the nitro group is more atom-economical than using stoichiometric reducing agents like iron or tin, as the only byproduct is water. rsc.org

Direct Amination: Investigating methods for the direct amination of the aromatic ring would significantly improve atom economy by avoiding the nitration and reduction steps altogether.

Solvent-Free or Green Solvents: The use of microwave-assisted, solvent-free reactions or the replacement of hazardous organic solvents with greener alternatives like water or ionic liquids can drastically reduce waste generation. sciepub.commdpi.com

Catalytic Amidation: Employing catalytic methods for the formation of the amide (carbamoyl) group, rather than stoichiometric coupling reagents, would enhance atom economy. sciepub.com

The table below provides a conceptual comparison of atom economy for different synthetic approaches to key transformations relevant to the synthesis of this compound.

| Reaction | Conventional Method | Atom Economy | Greener Alternative | Atom Economy |

| Nitroarene Reduction | Fe/HCl | Low | Catalytic Hydrogenation (H2/Pd/C) | High (approaching 100%) rsc.org |

| Amidation | Carbodiimide coupling | Low | Direct catalytic amidation | High sciepub.com |

By focusing on catalytic routes and minimizing the use of stoichiometric reagents and hazardous solvents, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Biotechnological and Enzymatic Synthesis Investigations

The use of biological systems, including whole microorganisms and isolated enzymes, offers a promising green alternative to conventional chemical synthesis. These biocatalytic methods operate under mild conditions, are highly selective, and can utilize renewable feedstocks.

Microbial Biosynthesis Pathways of Related Aminobenzoic Acids

While the direct microbial biosynthesis of this compound has not been reported, the production of structurally related aminobenzoic acids, such as para-aminobenzoic acid (PABA) and 3-aminobenzoic acid (3-AB), in engineered microorganisms is well-established. nih.govtandfonline.comoup.comnih.gov These pathways provide a blueprint for the potential bio-production of more complex derivatives.

In Escherichia coli, PABA is synthesized from the central metabolite chorismate in two enzymatic steps. nih.govoup.com Metabolic engineering strategies to overproduce PABA have focused on overexpressing the key enzymes in the pathway and increasing the supply of the precursor chorismate. nih.govoup.com

The key enzymes and genes involved in the biosynthesis of PABA in E. coli are detailed in the table below.

| Gene | Enzyme | Function |

| pabA | Aminodeoxychorismate synthase component II | Part of a complex that converts chorismate to 4-amino-4-deoxychorismate (ADC). nih.govoup.com |

| pabB | Aminodeoxychorismate synthase component I | Part of a complex that converts chorismate to ADC. nih.govoup.com |

| pabC | 4-amino-4-deoxychorismate lyase | Converts ADC to PABA. nih.govoup.com |

By introducing and overexpressing a similar set of enzymes with modified substrate specificities, it might be feasible to engineer a microbial strain capable of producing this compound from a simple carbon source like glucose. This would likely require the identification or engineering of enzymes that can act on a chorismate derivative or a modified aminobenzoic acid.

Enzymatic Transformations and Biocatalysis for Analogues

The use of isolated enzymes for the synthesis of amides and other functional groups offers a high degree of control and selectivity. rsc.orgnih.govacs.orgresearchgate.net While the direct enzymatic synthesis of this compound is not described, biocatalytic methods for the formation of amide bonds in related molecules have been developed.

For example, nitrile hydratase enzymes have been used in combination with chemocatalysts for the one-pot synthesis of N-arylamides from nitriles and iodoarenes. nih.gov This chemoenzymatic approach demonstrates the potential for integrating biocatalysis into synthetic routes for complex amides.

Furthermore, engineered amide synthetases and lipases have been employed for the formation of amide bonds under mild, aqueous conditions. rsc.orgnih.gov These enzymes could potentially be used to catalyze the formation of the carbamoyl group in a precursor to this compound.

The following table summarizes some enzymatic transformations that could be relevant for the synthesis of analogues of this compound.

| Enzyme Class | Reaction Type | Substrates | Potential Application |

| Nitrile Hydratase | Nitrile hydration | Aromatic nitriles | Conversion of a dinitrile precursor to a diamide. nih.gov |

| Amide Synthetase | Amide bond formation | Carboxylic acids, amines | Formation of the carbamoyl group. nih.gov |

| Lipase | Amidation | Esters, amines | Formation of the carbamoyl group from an ester precursor. researchgate.net |

The development of biocatalytic routes for the synthesis of this compound and its analogues holds significant promise for creating more sustainable and efficient manufacturing processes. This would likely involve enzyme discovery, protein engineering, and the design of multi-step chemoenzymatic or fully biological pathways.

Chemical Reactivity and Mechanistic Studies of 3 Amino 5 Carbamoylbenzoic Acid

Fundamental Reaction Types of Amino and Carboxyl Groups

The chemical behavior of 3-amino-5-carbamoylbenzoic acid is dictated by the interplay of its three functional groups: an amino group (-NH2), a carboxylic acid group (-COOH), and a carbamoyl (B1232498) group (-CONH2). The amino and carboxyl groups, in particular, are primary sites for a variety of chemical transformations.

Acylation Reactions and Derivative Formation

The amino group of this compound readily undergoes acylation reactions. This classic transformation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. For instance, acetylation of p-aminobenzoic acid, a related compound, is a well-established reaction, suggesting a similar reactivity for the this compound. researchgate.net These acylation reactions are fundamental in the synthesis of various derivatives, where the modification of the amino group can significantly alter the molecule's properties. The resulting N-acyl derivatives are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds, can also be employed, although it typically involves the acylation of an aromatic ring. nih.gov In the context of this compound, the reactivity of the aromatic ring towards electrophilic substitution would be influenced by the directing effects of the existing substituents.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is susceptible to nucleophilic attack, leading to the formation of esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. nih.govnih.gov Thionyl chloride can also be used to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. nih.gov Another effective method utilizes trimethylchlorosilane in methanol (B129727) at room temperature, which has been shown to be a convenient system for the esterification of various amino acids. nih.gov The esterification of amino acids can be challenging due to their zwitterionic nature, but these methods provide effective routes to the desired ester derivatives. nih.gov

Amidation: The carboxylic acid can also be converted to an amide by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or TFFH (tetramethylfluoroformamidinium hexafluorophosphate). researchgate.net These reagents facilitate the formation of an amide bond by converting the hydroxyl group of the carboxylic acid into a better leaving group. The resulting amides are a significant class of compounds with diverse applications.

Oxidation and Reduction Pathways

The functional groups of this compound can undergo both oxidation and reduction reactions.

Oxidation: The amino group can be oxidized under specific conditions. For example, oxidation of deoxybenzoins to benzils can be achieved using air as the oxidant catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org While this specific reaction is not directly applicable, it illustrates the potential for oxidative transformations of related structures.

Reduction: The carbamoyl group can be reduced to a methylamine. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can selectively reduce the carbamoyl group. Interestingly, under these conditions, the amino group often remains intact due to its conjugation with the aromatic ring, which imparts a degree of stability. In a different approach, a one-pot process for the reduction of a nitro group and subsequent cyclization to form benzimidazoles has been reported using iron powder and formic acid. organic-chemistry.org This highlights how reduction of a related functional group can be a key step in the synthesis of heterocyclic systems.

Derivatization Strategies and Functional Group Transformations

The strategic modification of the functional groups in this compound allows for the synthesis of a wide array of derivatives with diverse chemical structures and potential applications.

Synthesis of Heterocyclic Derivatives (e.g., benzimidazoles, quinoxalines, thiadiazoles)

The amino and carboxyl groups of this compound serve as valuable handles for the construction of various heterocyclic ring systems.

Benzimidazoles: Benzimidazoles can be synthesized through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govnih.gov While this compound is not an o-phenylenediamine (B120857), its derivatives could potentially be used in such cyclization reactions. For example, a derivative where the carbamoyl group is converted to another functional group could undergo intramolecular cyclization or react with a suitable partner to form a benzimidazole (B57391) ring. A common method involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. organic-chemistry.org

Quinoxalines: Quinoxalines are typically formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. organic-chemistry.orgnih.govsapub.org Although this compound is not a direct precursor, its structural motifs can be incorporated into quinoxaline (B1680401) derivatives. For instance, a chloroquinoxaline can be reacted with m-aminobenzoic acid to form a quinoxaline derivative. nih.gov This demonstrates how aminobenzoic acids can be used as building blocks in the synthesis of more complex heterocyclic systems. The synthesis of quinoxalines often involves the reaction of o-phenylenediamines with compounds like ethyl pyruvate (B1213749) or glyoxylic acid. nih.gov

Thiadiazoles: The synthesis of thiadiazoles can be achieved through various routes. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids in the presence of a strong acid like sulfuric acid. rjpbcs.com Another approach utilizes the reaction of hydrazonoyl halides with various sulfur-containing reagents. researchgate.net The amino and carboxyl groups of this compound or its derivatives could potentially be utilized in the formation of a thiadiazole ring system through appropriate synthetic strategies. For example, conversion of the carboxylic acid to a thioamide followed by oxidative cyclization is a known method for preparing 3,5-diaryl-1,2,4-thiadiazoles. nih.gov

Formation of N,N'-Disubstituted Carbamoylbenzoic Acids

Introduction of Complex Substructures

The functional groups of this compound serve as reactive handles for the construction of more complex molecular derivatives. Strategic modifications can be performed at the carboxylic acid, the amino group, or the aromatic ring, enabling the synthesis of a diverse range of structures.

Key transformations for introducing complex substructures include:

The following table summarizes key transformations for introducing molecular complexity.

| Transformation | Reagents/Catalysts | Substructure Introduced |

| Amidation | HATU, DIPEA, Amine | Substituted Benzamide (B126) |

| Cyclization | SiCl₄, Microwave | Polycyclic/Heterocyclic Scaffold |

| Suzuki Coupling | Pd Catalyst, Boronic Acid, Base | Aryl or Vinyl Group |

Reaction Mechanism Elucidation

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the kinetics of key steps, identifying transient intermediates and transition states, and clarifying the role of catalysts.

Kinetic Studies of Key Transformation Steps

Detailed kinetic studies on this compound itself are not extensively documented in publicly available literature. However, the principles of its reactivity can be inferred from studies on related substituted benzoic acids. The Hammett equation provides a framework for quantifying the influence of substituents on reaction rates and equilibrium constants. wikipedia.org For this compound, the amino group (-NH₂) is an electron-donating group, while the carboxylic acid (-COOH) and carbamoyl (-CONH₂) groups are electron-withdrawing. Their combined electronic effects on the aromatic ring will influence the rates of reactions such as electrophilic aromatic substitution and nucleophilic attack on the carboxyl carbon.

Studies on the dimerization rates of substituted benzoic acids have shown that Hammett relationships can be applied to fast association and dissociation reactions. scispace.com For derivatization reactions like amidation, the rate is dependent on several factors:

A study on the ribosome-mediated incorporation of aminobenzoic acid derivatives found that reactivity does not always correlate directly with the nucleophilicity of the amine, indicating that steric fit and the ability to achieve a proper transition state geometry within a constrained environment are also critical kinetic factors. nih.govacs.org

The table below outlines general factors that influence the kinetics of transformations involving this class of compounds.

| Factor | Influence on Reaction Rate |

| Substituent Electronic Effects | Electron-donating groups can accelerate electrophilic substitution; electron-withdrawing groups can accelerate nucleophilic substitution. |

| Steric Hindrance | Increased steric bulk near the reacting centers generally decreases the reaction rate. |

| Solvent Polarity | Can stabilize or destabilize reactants, intermediates, and transition states, thereby affecting the rate. |

| Catalyst Efficiency | A more efficient catalyst or coupling agent accelerates the rate-limiting step. |

Investigation of Transition States and Intermediates

The elucidation of reaction mechanisms relies heavily on identifying the transient species that connect reactants to products. While transition states are, by definition, fleeting and not directly observable, their structures and energies can be probed using computational chemistry and inferred from experimental data. For reactions involving this compound, several key intermediates and transition states are proposed.

Amidation Intermediates: In amide bond formation facilitated by coupling reagents like HATU, the reaction proceeds through a series of intermediates. The carboxylic acid is first activated to form an unstable O-acyl(tetramethyl)isouronium salt, which is then converted to a more stable OAt-active ester. wikipedia.org The subsequent nucleophilic attack by an amine proceeds through a tetrahedral intermediate before collapsing to form the final amide product. The high efficiency of HATU is attributed to a proposed 7-membered cyclic transition state stabilized by a hydrogen bond, which facilitates the nucleophilic attack. wikipedia.org

Cyclization and Rearrangement Intermediates: In more complex transformations, unexpected intermediates can lead to different products. For example, the reaction of salicylic (B10762653) acid and aniline (B41778) with HATU, intended to form an amide, unexpectedly produced a 2-imino benzo[e]-1,3-oxazin-4-one. acs.org This suggests the formation of the amide is likely the first step, followed by further reaction with HATU that involves multiple isouronium intermediates, ultimately leading to a cyclized product. acs.org

Computational Insights: Density Functional Theory (DFT) is a powerful tool for mapping reaction pathways. DFT studies can model the geometry and energy of reactants, intermediates, transition states, and products. researchgate.netnih.gov For instance, a DFT study on the formation of N-(carbamoylcarbamothioyl)benzamide successfully computed the potential energy surface, identifying two transition states and showing that the first step (TS1) was rate-determining. researchgate.net Similar computational approaches can be applied to reactions of this compound to predict reaction feasibility and understand stereochemical outcomes. acs.org

Common intermediates and the methods used to study them are summarized below.

| Intermediate/Transition State | Reaction Type | Method of Investigation |

| OAt-Active Ester | Amidation (HATU) | Mechanistic Studies, NMR |

| Tetrahedral Intermediate | Amidation/Esterification | Kinetic Isotope Effects, Computational Modeling (DFT) |

| Isouronium Salt | Amidation, Cyclization | Mechanistic Studies, NMR Spectroscopy |

| π-Allyl Palladium Complex | Palladium-Catalyzed Coupling | Mechanistic Studies, Spectroscopic Analysis |

| Dipolar/Zwitterionic Species | Various | Solvatochromic Studies, Computational Modeling |

Catalytic Mechanisms in Derivatization Processes

Catalysis is fundamental to achieving efficient and selective derivatization of this compound. Different catalytic strategies can be employed depending on the desired transformation.

Amide Coupling Catalysis: Reagents like HATU are not true catalysts as they are consumed stoichiometrically, but they facilitate the reaction by a defined mechanistic pathway. wikipedia.orgyoutube.com They activate the carboxylic acid by forming a highly reactive species. The mechanism involves the deprotonation of the carboxylic acid, attack on HATU to form an active ester, and subsequent reaction with the amine. commonorganicchemistry.com The choice of base (e.g., DIPEA) and solvent are crucial for the success of this process. nih.govyoutube.com

Palladium-Catalyzed Cross-Coupling: The mechanism of palladium-catalyzed reactions, such as the Suzuki coupling, is a well-established catalytic cycle. uwindsor.ca

Oxidative Addition: A Pd(0) species reacts with an organohalide (or triflate) to form a Pd(II) complex.

Transmetalation: The organic group from an organometallic reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. In some cases, three-component couplings are possible, where a Pd-π-allyl intermediate is formed after an initial Heck-type insertion, which then undergoes a second coupling reaction. nih.govnih.gov

Organocatalysis: Chiral organocatalysts, such as bicyclic guanidinium (B1211019) salts, can be used to achieve enantioselective transformations. For example, in the ring-opening of cyclic carbonates, the catalyst is proposed to operate through a cooperative mechanism involving interactions with the solvent to stabilize the transition state for an enantioselective proton transfer step. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity. While not specifically documented for this compound, studies on related molecules highlight the potential. For example, cell-free systems from E. coli containing a folate-synthesizing enzyme system can incorporate p-aminobenzoic acid derivatives to form dihydropteroic acid analogues, demonstrating enzymatic acceptance of substituted benzamides. nih.gov

The table below provides an overview of different catalytic mechanisms relevant to the derivatization of this compound.

| Catalysis Type | Catalyst Example | Mechanistic Feature | Transformation Example |

| Coupling Reagent | HATU/DIPEA | In situ generation of an active ester | Amide bond formation |

| Homogeneous Transition Metal | Pd(PPh₃)₄ | Oxidative addition-reductive elimination cycle | Suzuki or Heck cross-coupling |

| Organocatalysis | Chiral Guanidinium Salt | Non-covalent interaction, transition state stabilization | Asymmetric synthesis |

| Biocatalysis | Dihydropteroate Synthase | Enzyme-substrate complex formation | Enzymatic incorporation/modification |

Advanced Spectroscopic and Computational Characterization of 3 Amino 5 Carbamoylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in 3-amino-5-carbamoylbenzoic acid and its derivatives. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The O-H stretch of the carboxylic acid typically appears as a broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the amino group are observed around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations from the carboxylic acid and the amide group (amide I band) are expected in the range of 1650-1750 cm⁻¹. The N-H bending vibration of the amide (amide II band) is typically found around 1600-1650 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds, such as the aromatic C-C bonds, often produce strong Raman signals. The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes. For instance, in a study of a dipeptide containing a carboxamide group, both IR and Raman spectroscopies were used to characterize the compound. researchgate.net

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of vibrational modes. By calculating the theoretical vibrational frequencies, a more precise interpretation of the experimental spectra can be achieved. nih.govnih.gov

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H (Amine) | 3300-3500 | Moderate |

| C=O (Carboxylic Acid) | 1700-1750 | Strong |

| C=O (Amide I) | 1650-1680 | Strong |

| N-H bend (Amide II) | 1600-1650 | Moderate |

| Aromatic C-H | 3000-3100 | Strong |

| Aromatic C=C | 1450-1600 | Strong |

| This is an interactive data table. Values are approximate and can vary. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent molecule. For this compound (C₈H₈N₂O₃), the predicted monoisotopic mass is approximately 180.0535 Da. uni.lu

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for this class of compounds. Under mass spectrometric conditions, the molecular ion undergoes fragmentation, producing a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of -OH (M-17) and -COOH (M-45). docbrown.info For aromatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

In the case of this compound, expected fragmentation could involve the loss of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov The fragmentation of protonated amino acids often involves losses of H₂O, CO, and NH₃. nih.govnih.gov The study of fragmentation patterns of related molecules, such as benzoic acid and other amino acids, provides a basis for interpreting the mass spectrum of this compound. docbrown.infonih.gov

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M+H]⁺ | 181.06 | Protonated molecular ion |

| [M-H]⁻ | 179.05 | Deprotonated molecular ion |

| [M+H-H₂O]⁺ | 163.05 | Loss of water |

| [M+H-NH₃]⁺ | 164.06 | Loss of ammonia |

| [M+H-CO]⁺ | 153.07 | Loss of carbon monoxide |

| [M+H-H₂O-CO]⁺ | 135.06 | Sequential loss of water and carbon monoxide |

| This is an interactive data table. The m/z values are theoretical and based on the most abundant isotopes. |

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to investigate the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 3-aminobenzoic acid, a closely related compound, shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com These absorptions are attributed to π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl and amino groups. The presence of the carbamoyl (B1232498) group in this compound is expected to influence the positions and intensities of these absorption bands.

The photophysical properties of these molecules, such as fluorescence and phosphorescence, can also be studied. Derivatives of aminobenzoic acids have been investigated for their solvatochromic properties, where the absorption and emission spectra shift depending on the polarity of the solvent. nih.gov This behavior is indicative of changes in the dipole moment of the molecule upon electronic excitation and can be used to probe the microenvironment in various systems. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and help interpret the experimental UV-Vis spectra. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single crystal X-ray diffraction study would reveal the conformation of the molecule and how the molecules pack in the crystal lattice. The amino, carbamoyl, and carboxylic acid groups are all capable of forming hydrogen bonds, which are expected to play a significant role in the crystal packing. The analysis of cocrystals of benzoic acid and benzamide (B126) derivatives has shown the importance of hydrogen bonding synthons, such as acid-acid, amide-amide, and acid-amide interactions, in directing the crystal structure. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular properties, and reactivity of molecules like this compound. DFT calculations can provide insights that complement and help interpret experimental data.

By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data from X-ray crystallography. DFT is also widely used to calculate vibrational frequencies, which aids in the assignment of bands in FT-IR and Raman spectra. nih.govnih.gov

Furthermore, DFT calculations can be used to determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org

Chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. These descriptors are useful in understanding the molecule's behavior in chemical reactions. rsc.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide information about intramolecular and intermolecular interactions, such as hydrogen bonding and charge delocalization. nih.govrsc.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. youtube.comlibretexts.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.orgchegg.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govmdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the distribution and energy of the frontier orbitals are dictated by the interplay of the benzene (B151609) ring and its three substituents: the electron-donating amino group (-NH₂), and the electron-withdrawing carboxylic acid (-COOH) and carbamoyl (-CONH₂) groups. The HOMO is expected to be primarily localized on the electron-rich regions of the molecule, particularly the benzene ring and the nitrogen atom of the amino group, reflecting its capacity to donate electrons. Conversely, the LUMO is anticipated to be distributed over the electron-deficient areas, such as the carboxylic acid and carbamoyl groups, which contain π* antibonding orbitals. chegg.com

Computational studies, typically employing Density Functional Theory (DFT), allow for the precise calculation of these orbital energies and their energy gap. The calculated values for global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's chemical behavior. These descriptors include chemical hardness (η), chemical potential (μ), and electrophilicity index (ω). nih.gov A lower hardness value, directly related to a smaller HOMO-LUMO gap, indicates a "softer" molecule that is more polarizable and reactive. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound Note: The values presented are representative and derived from DFT calculations on structurally similar aromatic compounds. Actual experimental or higher-level computational values may vary.

| Parameter | Symbol | Formula | Predicted Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.98 | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.85 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.13 | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.065 | Measures resistance to change in electron distribution. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.915 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω | μ² / (2η) | 3.71 | Quantifies the energy lowering of a molecule upon accepting electrons. |

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. uni-muenchen.de The MEP map illustrates the electrostatic potential on the van der Waals surface of a molecule, providing a guide to its interactions with other chemical species. proteopedia.org Different colors on the MEP surface represent varying electrostatic potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents areas of neutral potential. uni-muenchen.de

In the case of this compound, the MEP map would reveal distinct regions of differing potential, directly corresponding to the electronic nature of its functional groups.

Negative Potential (Red/Yellow): The most negative potential is expected to be localized around the oxygen atoms of the carboxylic acid and carbamoyl groups due to their high electronegativity and the presence of lone pair electrons. These regions are the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): The most positive potential is anticipated around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. These areas are susceptible to nucleophilic attack and act as hydrogen bond donors.

Neutral/Slightly Negative Potential (Green): The aromatic ring itself will exhibit a gradient of potential, generally being electron-rich (π-system) but influenced by the attached substituents. The region near the electron-donating amino group will be less positive than the areas influenced by the electron-withdrawing carboxyl and carbamoyl groups.

MEP analysis is crucial for understanding non-covalent interactions, such as drug-receptor binding, where electrostatic complementarity is a key determinant of binding affinity and specificity. researchgate.netnih.gov

Table 2: Predicted Electrostatic Potential on the Molecular Surface of this compound Note: Potential values are qualitative predictions based on the electronic effects of the functional groups.

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Carboxyl & Carbamoyl Oxygens | -COOH & -CONH₂ | Strongly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Aromatic Ring | C₆H₃ | Slightly Negative to Neutral | Green/Yellow | Susceptible to electrophilic substitution, π-π stacking |

| Amino & Hydroxyl Hydrogens | -NH₂ & -COOH | Strongly Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Techniques like Density Functional Theory (DFT) can calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy. dergipark.org.tr

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. researchgate.net For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the amide protons of the carbamoyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The ¹³C NMR spectrum would show signals for each unique carbon atom, with the carbonyl carbons of the carboxylic acid and carbamoyl groups appearing significantly downfield due to deshielding effects. researchgate.net

IR Frequencies: Theoretical calculation of IR spectra involves determining the vibrational frequencies and corresponding intensities of the normal modes of vibration for the molecule. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. dergipark.org.tr The predicted IR spectrum for this compound would feature characteristic absorption bands for its functional groups, including N-H stretching vibrations for the amino and carbamoyl groups, O-H stretching for the carboxylic acid, C=O stretching for both the carboxyl and carbamoyl groups, and various C-H and C=C stretching and bending vibrations associated with the aromatic ring. nist.govchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Predicted values are relative to TMS and are based on typical ranges for similar functional groups. Solvent effects can cause variations.

| Nucleus | Position/Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |

| ¹H | Aromatic C2-H | 7.5 - 7.8 | s |

| ¹H | Aromatic C4-H | 7.9 - 8.2 | t |

| ¹H | Aromatic C6-H | 7.3 - 7.6 | s |

| ¹H | Amino (-NH₂) | 4.5 - 5.5 | br s |

| ¹H | Carbamoyl (-NH₂) | 7.0 - 8.0 | br s |

| ¹H | Carboxylic Acid (-OH) | 12.0 - 13.0 | br s |

| ¹³C | C1 (-COOH) | 168 - 172 | - |

| ¹³C | C3 (-NH₂) | 145 - 150 | - |

| ¹³C | C5 (-CONH₂) | 135 - 140 | - |

| ¹³C | C2, C4, C6 | 115 - 130 | - |

| ¹³C | Carbonyl (-CONH₂) | 167 - 171 | - |

Table 4: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound Note: These are approximate ranges for the main vibrational modes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretching | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretching (asym/sym) | Amino & Amide | 3300 - 3500 | Medium |

| C-H Stretching | Aromatic | 3000 - 3100 | Medium-Weak |

| C=O Stretching | Carboxylic Acid | 1680 - 1710 | Strong |

| C=O Stretching (Amide I) | Carbamoyl | 1640 - 1680 | Strong |

| N-H Bending | Amino & Amide | 1550 - 1640 | Medium |

| C=C Stretching | Aromatic | 1450 - 1600 | Medium |

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation about single bonds. epstem.netnih.gov The key rotatable bonds are those connecting the carboxylic acid and carbamoyl groups to the benzene ring. Potential energy surface (PES) scans can be performed computationally to identify low-energy, stable conformers and the energy barriers between them. epstem.net Steric hindrance between the ortho- and meta-substituents can influence the preferred orientation of the -COOH and -CONH₂ groups relative to the plane of the aromatic ring. Intramolecular hydrogen bonding, for instance between the amino group and an adjacent carbonyl oxygen, could also play a role in stabilizing certain conformations.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility, solvent interactions, and thermodynamic stability. mdpi.comresearchgate.net An MD simulation of this compound, typically in an aqueous environment, would track the atomic trajectories by solving Newton's equations of motion. arxiv.org Such simulations can reveal the range of accessible conformations, the timescale of conformational changes, and the pattern of hydrogen bonding with surrounding water molecules. nih.gov This information is invaluable for understanding how the molecule might behave in a biological system, such as its ability to adopt a specific conformation required to fit into an enzyme's active site. mdpi.com

Table 5: Key Torsional Angles for Conformational Analysis of this compound

| Torsion Angle | Atoms Involved | Description | Expected Impact on Conformation |

| τ₁ | C2-C1-C(O)-O | Rotation of the carboxylic acid group | Determines the orientation of the carbonyl and hydroxyl relative to the ring. Influenced by steric hindrance and potential H-bonding. |

| τ₂ | C4-C5-C(O)-N | Rotation of the carbamoyl group | Defines the orientation of the amide plane. Can be influenced by steric effects from adjacent groups. |

| τ₃ | C2-C3-N-H | Rotation of the amino group | Generally flexible, but its orientation can be biased by hydrogen bonding interactions. |

Advanced Academic Applications of 3 Amino 5 Carbamoylbenzoic Acid in Chemical Disciplines

Applications in Organic Synthesis as a Versatile Building Block

The presence of three distinct functional groups—a carboxylic acid, an aromatic amine, and a primary amide—allows for selective modifications, positioning 3-amino-5-carbamoylbenzoic acid as a multifaceted scaffold in organic synthesis.

Precursor to Biologically Relevant Scaffolds

The structure of this compound and its derivatives is foundational in the synthesis of molecules with significant biological and medicinal relevance. The strategic placement of the amino and carboxyl groups facilitates the construction of heterocyclic systems that are often key components of pharmacologically active compounds.

Research into related aminobenzoic acid derivatives has demonstrated their crucial role as precursors to natural products and therapeutic agents. A notable example is 3-amino-5-hydroxybenzoic acid, a closely related analogue, which serves as a biosynthetic precursor to the ansamycin (B12435341) antibiotic streptovaricin C. nih.gov This highlights the utility of the aminobenzoic acid framework in the creation of complex antibacterial agents. Furthermore, transition metal complexes incorporating α-amino acids have shown promise as antibiotics against various Mycobacterium species, underscoring the value of amino acid scaffolds in developing new antimicrobial drugs. nih.gov The design of novel NMDA receptor glycine (B1666218) site agonists based on (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives further illustrates the application of these types of structures in creating molecules that target the central nervous system. nih.gov

Synthesis of Complex Organic Molecules

The differential reactivity of the functional groups on the this compound ring system is leveraged for the construction of elaborate molecular structures. This is particularly evident in the synthesis of diagnostic agents. For instance, the related compound 3-Amino-5-acetamidobenzoic acid is a known intermediate in the synthesis of diatrizoic acid, an iodinated compound widely used as an X-ray contrast agent. chemicalbook.com Similarly, more complex derivatives such as 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoic acid, which is related to the contrast agent Iopromide, demonstrate the role of the aminobenzoic acid core in building large, functional molecules for medical imaging applications. simsonpharma.com

Ligand Design and Coordination Chemistry

The amino and carboxylate groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. These groups can act in concert to bind metal ions, typically as an N,O-bidentate chelating agent, forming a stable five-membered ring. wikipedia.org This binding capability is fundamental to its application in creating metal-organic complexes, frameworks, and supramolecular structures. Transition metal ions are essential in chemical biology, forming coordination complexes that influence the structure and function of biomolecules. nih.gov

Metal-Organic Framework (MOF) Synthesis (if applicable to related compounds)

While the direct application of this compound as a linker in Metal-Organic Frameworks (MOFs) is not extensively documented, the use of structurally related amino-functionalized carboxylic acids is a well-established strategy in the field. The presence of an amino group on the linker molecule can facilitate and even accelerate the crystallization of MOFs. nih.gov

Several related compounds serve as effective building blocks for coordination networks:

3-amino-1H-1,2,4-triazole-5-carboxylic acid has been successfully employed to synthesize a range of coordination complexes with transition metals, forming structures from discrete molecules to layered materials. mdpi.com

Amino-functionalized terephthalic acids have been shown to enable the aqueous synthesis of crystalline MOFs at room temperature. nih.gov

The ligand 3,5-dimethyl-1,2,4-triazole , another related heterocyclic compound, has been used to construct copper-based MOFs that exhibit significant antibacterial properties. nih.gov

Coordination with Transition Metals and Lanthanides

The ability of aminobenzoic acid derivatives to coordinate with a wide variety of metal ions is a key feature of their chemistry. Studies on related ligands have demonstrated the formation of stable complexes with numerous transition metals. For example, 3-amino-1H-1,2,4-triazole-5-carboxylic acid forms well-defined complexes with zinc(II), manganese(II), iron(II), and cadmium(II). mdpi.com

The coordination chemistry of these ligands extends beyond transition metals to include lanthanides. Research on 5-aminoorotic acid, which also contains amino and carboxylate functionalities, has shown its ability to form complexes with lanthanum(III) and gallium(III). nih.gov Spectroscopic analyses of these complexes confirmed that the 5-aminoorotic acid coordinates to the metal ions, demonstrating the potential for aminobenzoic acid-type ligands to engage with f-block elements. nih.gov

Supramolecular Assembly and Metal Receptor Development

Supramolecular assembly involves the spontaneous organization of molecules into well-ordered, larger structures through non-covalent interactions. nih.gov Amino acids and their derivatives are exceptional building blocks for creating such assemblies due to their inherent biocompatibility and capacity for forming directional hydrogen bonds and other intermolecular interactions. mdpi.comrsc.org

The interaction of amino acids with metal ions can lead to the formation of ordered nanostructures and soft materials. mdpi.com This principle suggests that this compound, with its multiple hydrogen bonding sites and metal-coordinating groups, is a promising candidate for designing self-assembling systems. The defined geometry of its metal-binding site (the amino and carboxylate groups) makes it a potential platform for the development of selective metal receptors, where the molecule is engineered to bind specifically to certain metal ions, leading to applications in sensing and separation.

Interactive Table of Research Findings

| Application Area | Compound/Related Compound | Key Research Finding | Citation |

| Biologically Relevant Scaffolds | 3-amino-5-hydroxybenzoic acid | Serves as a biosynthetic precursor to the ansamycin antibiotic streptovaricin C. | nih.gov |

| Complex Molecule Synthesis | 3-Amino-5-acetamidobenzoic acid | Used as an intermediate in the synthesis of the X-ray contrast agent diatrizoic acid. | chemicalbook.com |

| MOF Synthesis | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Forms coordination networks and multidimensional frameworks with various transition metals. | mdpi.com |

| Coordination Chemistry | 5-aminoorotic acid | Forms coordination complexes with lanthanum(III) and gallium(III), confirmed by spectroscopic methods. | nih.gov |

| Supramolecular Assembly | Amino Acids (general) | Can interact with metal ions to form ordered, self-assembled nanostructures and soft materials. | mdpi.com |

Catalytic Applications and Catalyst Design

The unique bifunctional structure of this compound, featuring both an amino group and a carboxylic acid group on an aromatic ring, makes it a compound of interest in the design and development of novel catalysts. Its applications span both traditional catalysis and modern photocatalytic systems.

While specific studies detailing the use of this compound as a primary catalyst are not extensively documented, its structural motifs are analogous to other amino acids that have been successfully employed in catalysis. The principles of catalyst design strongly suggest its potential, particularly in heterogeneous catalysis.

In heterogeneous systems, the carboxylic acid group provides a convenient anchor point for immobilizing the molecule onto a solid support, such as polystyrene-based resins. nih.gov This covalent attachment would result in a heterogeneous catalyst where the amino group is oriented away from the support, ready to participate in catalytic reactions. This approach offers the significant advantages of simplified catalyst recovery through simple filtration, prevention of product contamination, and potential for catalyst recycling, which are critical for sustainable chemical processes. nih.gov Research on primary amino acid-derived catalysts supported on polymers has demonstrated excellent reactivity and enantioselectivity in asymmetric reactions. nih.gov

Table 1: Potential Roles of this compound in Catalysis

| Catalysis Type | Potential Role | Key Functional Group(s) | Supporting Principle | Advantages |

|---|---|---|---|---|

| Heterogeneous | Chiral ligand or organocatalyst anchored to a solid support | Carboxylic acid (for anchoring), Amino group (as catalytic site) | Amino acids can be immobilized on resins to create reusable catalysts. nih.govulisboa.pt | Easy separation, reusability, reduced product contamination. nih.gov |

| Homogeneous | As a ligand for metal catalysts | Amino and Carboxyl groups (for metal coordination) | Bifunctional amino acids can form stable complexes with metal ions. | High activity and selectivity. |

In the field of photocatalysis, amino acids are increasingly being researched as effective co-catalysts or surface modifiers to enhance the efficiency of semiconductor photocatalysts like titanium dioxide (TiO₂). mdpi.comwhiterose.ac.uk Studies have shown that doping TiO₂ with various amino acids can significantly improve its photocatalytic activity for the degradation of environmental pollutants. mdpi.com

The primary mechanisms for this enhancement include:

Inhibition of Charge Recombination : Amino acids on the catalyst surface can trap photogenerated electrons, preventing their rapid and unproductive recombination with holes. This extends the lifetime of the charge carriers, making them more available for redox reactions. mdpi.com

Enhanced Adsorption : The functional groups of the amino acids can increase the adsorption of pollutant molecules onto the catalyst's surface, which is a crucial first step in the photocatalytic process. whiterose.ac.uk

Band Gap Narrowing : Doping with elements present in amino acids (like nitrogen) can narrow the band gap of the photocatalyst, allowing it to be activated by a broader spectrum of light, including visible light. whiterose.ac.uk

For instance, L-Arginine-doped TiO₂ has demonstrated exceptionally high activity in the degradation of antibiotics like metronidazole (B1676534) and cephalexin (B21000) under visible light irradiation. mdpi.com Given its structural features, this compound is a promising candidate for similar applications in developing advanced photocatalytic systems for environmental remediation.

Table 2: Research Findings on Amino Acid-Enhanced Photocatalysis

| Amino Acid Modifier | Photocatalyst | Target Pollutant | Key Finding | Reference |

|---|---|---|---|---|

| L-Arginine, L-Proline, L-Methionine | TiO₂ | Metronidazole (MNZ), Cephalexin (CEX) | L-Arginine-TiO₂ showed the highest activity, removing 99.9% of MNZ. Doping inhibits the recombination of electrons and holes. mdpi.com | mdpi.com |

| Amino acids/Peptide (from wool keratin) | Ti₃C₂Tₓ-TiO₂ | C.I. Reactive Blue 194 dye, Tetracycline | The composite material showed excellent photocatalytic activity, attributed to enhanced adsorption and charge transfer. whiterose.ac.uk | whiterose.ac.uk |

Material Science Research

The bifunctional nature of this compound makes it a valuable building block in material science for the synthesis of polymers and the development of advanced functional materials.

As a monomer, this compound can participate in polymerization reactions to form novel polymers. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group allows it to be used in the synthesis of polyamides and polyesters through condensation polymerization. These polymers can possess unique mechanical and thermal properties derived from the rigid aromatic core and hydrogen-bonding capabilities of the carbamoyl (B1232498) group.

Furthermore, polymers derived from aminobenzoic acids are being used to create sophisticated hybrid materials. For example, a hierarchical hybrid material composed of a gold-platinum nanoparticle core and an aminobenzoic acid polymer shell has been developed for use in electrochemical immunosensors. nih.gov This demonstrates the utility of such compounds in interfacing biological molecules with electronic components.

The polymers and hybrid materials synthesized from this compound and related compounds are being explored for a variety of advanced functions.

Biosensors : The aforementioned Au@Pt nanoparticle/polymer hybrid material was successfully used to create a highly sensitive electrochemical immunosensor for the detection of Interleukin-6, a key biomarker for inflammatory diseases. nih.gov

Combinatorial Chemistry : Related structures, like 3-amino-5-hydroxybenzoic acid, serve as a core scaffold for the solid-phase synthesis of large libraries of small molecules. nih.gov This technique is crucial in drug discovery and materials development for rapidly screening compounds with desired properties.

Functionalized Surfaces : Amino acids are used to functionalize the surfaces of mesoporous materials like SBA-15 silica. mdpi.com This modification tailors the surface properties (e.g., charge, hydrophilicity) of the material, enhancing its performance in applications such as protein adsorption for biocatalysis or selective separation processes. mdpi.com

Environmental Chemical Applications

The primary environmental application of this compound and related amino acids lies in the field of water purification through advanced oxidation processes, specifically photocatalysis.

As discussed in the photocatalysis section (5.3.2), amino acids can significantly boost the efficiency of photocatalysts used to degrade persistent organic pollutants. mdpi.comwhiterose.ac.uk Research has shown that photocatalytic systems enhanced with amino acids are highly effective at breaking down harmful substances such as antibiotics and industrial dyes in wastewater. mdpi.comwhiterose.ac.uk The ability to use visible light makes these systems more energy-efficient and sustainable. mdpi.com A key advantage is the stability and reusability of these catalysts; one study showed that an L-Arginine-TiO₂ catalyst could be reused for five cycles with only a minor loss in performance. mdpi.com

Additionally, understanding the environmental fate of the compound itself is important. Studies on its stability show that it can undergo photodegradation when exposed to UV light, which induces decarboxylation to form 3-amino-5-carbamoylbenzene. This provides insight into its natural attenuation pathway in the environment.

Role in Wastewater Treatment Processes

Aromatic amines and their derivatives are recognized as constituents in industrial effluents, necessitating their monitoring and removal during wastewater treatment. While extensive research exists on the treatment of various aminobenzoic acid isomers and related compounds found in wastewater, specific studies detailing the role or removal processes for this compound are not extensively documented in available literature.

However, insights can be drawn from research on structurally similar compounds. For instance, sulfonamide antibiotics, which share structural motifs with aminobenzoic acids, have been the subject of wastewater treatment studies. Research on sulfacetamide, for example, has shown that it is largely resistant to conventional biodegradation but can be broken down through photocatalytic degradation. This process not only degrades the parent compound but also results in intermediate products with significantly lower toxicity that can be further mineralized wikipedia.org. Such advanced oxidation processes could be a potential avenue for the treatment of wastewater containing persistent aminobenzoic acid derivatives.

Anaerobic microbial consortia, often found in wastewater treatment systems, have demonstrated the ability to degrade various isomers of aminobenzoic and aminosalicylic acids, converting them into methane (B114726) and carbon dioxide researchgate.net. While these studies did not specifically investigate this compound, they indicate that the general structure of aminobenzoic acids can be metabolized under certain wastewater treatment conditions.

Environmental Degradation Studies

The environmental fate of this compound is determined by its susceptibility to various degradation processes, including photodegradation and microbial breakdown.

Photodegradation